

Spectroscopic Profile of 4-Methoxyphenyl Isocyanate: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxyphenyl isocyanate

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This technical guide provides an in-depth overview of the spectroscopic data for **4-Methoxyphenyl isocyanate** (CAS No. 5416-93-3), a key reagent and intermediate in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

- IUPAC Name: 1-isocyanato-4-methoxybenzene
- Synonyms: p-Anisyl isocyanate, 4-Isocyanatoanisole
- Molecular Formula: $C_8H_7NO_2$
- Molecular Weight: 149.15 g/mol [1]
- Appearance: Colorless to light yellow liquid
- Boiling Point: 106-110 °C at 16 mmHg
- Density: 1.151 g/mL at 25 °C
- Refractive Index: 1.548 at 20 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Methoxyphenyl isocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **4-Methoxyphenyl isocyanate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.97	Doublet	2H	Ar-H (protons ortho to -OCH ₃)
6.80	Doublet	2H	Ar-H (protons ortho to -NCO)
3.74	Singlet	3H	-OCH ₃

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: ^{13}C NMR Spectroscopic Data of **4-Methoxyphenyl isocyanate**

Chemical Shift (δ) ppm	Assignment
157.4	Ar-C (quaternary, attached to -OCH ₃)
129.8	Ar-C (quaternary, attached to -NCO)
126.2	-N=C=O
120.2	Ar-CH (carbons ortho to -NCO)
114.8	Ar-CH (carbons ortho to -OCH ₃)
55.6	-OCH ₃

Solvent: Chloroform-d, Reference: TMS (0.00 ppm)[2]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of **4-Methoxyphenyl isocyanate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2270	Strong, Broad	N=C=O Asymmetric Stretch
~1605	Medium	Aromatic C=C Stretch
~1510	Strong	Aromatic C=C Stretch
~1240	Strong	C-O-C Asymmetric Stretch
~1030	Medium	C-O-C Symmetric Stretch
~830	Strong	C-H Out-of-Plane Bend (p-disubstituted)

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **4-Methoxyphenyl isocyanate**

m/z	Relative Intensity (%)	Assignment
149	100.0	[M] ⁺ (Molecular Ion)
134	47.1	[M - CH ₃] ⁺
106	19.6	[M - NCO] ⁺
78	11.4	[C ₆ H ₅ O] ⁺
51	5.9	[C ₄ H ₃] ⁺

Ionization Method: Electron Ionization (EI) at 75 eV^[3]

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **4-Methoxyphenyl isocyanate**.

Materials:

- **4-Methoxyphenyl isocyanate**
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- **Sample Preparation:** Approximately 10-20 mg of **4-Methoxyphenyl isocyanate** was dissolved in approximately 0.7 mL of CDCl_3 containing TMS in a clean, dry vial. The mixture was vortexed until a homogeneous solution was obtained. The solution was then transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:** The ^1H NMR spectrum was acquired using a standard single-pulse sequence. Typically, 16 to 32 scans were accumulated with a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum was acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (typically 1024 or more) were accumulated with a relaxation delay of 2 seconds to ensure a good signal-to-noise ratio.
- **Data Processing:** The acquired Free Induction Decays (FIDs) were subjected to Fourier transformation. The resulting spectra were phase-corrected, and the chemical shifts were referenced to the TMS signal at 0.00 ppm. For the ^{13}C spectrum, the residual solvent peak of CDCl_3 at 77.16 ppm can also be used as a reference.

FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid **4-Methoxyphenyl isocyanate**.

Materials:

- **4-Methoxyphenyl isocyanate**
- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol and Kimwipes for cleaning

Procedure:

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal was recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
- **Sample Application:** A small drop of neat **4-Methoxyphenyl isocyanate** was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Spectrum Acquisition:** The sample spectrum was then recorded. Typically, 16 to 32 scans were co-added at a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in an absorbance or transmittance spectrum.
- **Cleaning:** After the measurement, the ATR crystal was thoroughly cleaned with isopropanol and a soft tissue.

Mass Spectrometry

Objective: To obtain the electron ionization mass spectrum of **4-Methoxyphenyl isocyanate**.

Materials:

- **4-Methoxyphenyl isocyanate**
- Mass Spectrometer with an Electron Ionization (EI) source
- Direct insertion probe or GC inlet

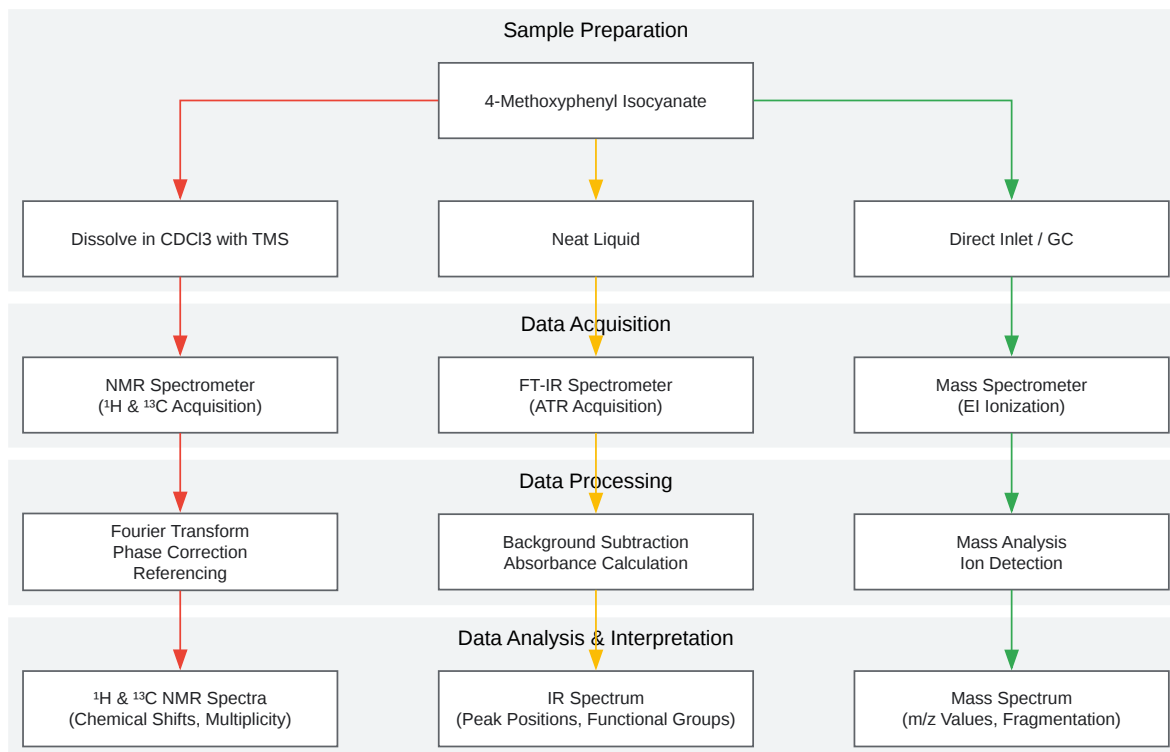
Procedure:

- **Sample Introduction:** A small amount of **4-Methoxyphenyl isocyanate** was introduced into the ion source. This can be done via a direct insertion probe for liquids or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
- **Ionization:** The sample molecules were bombarded with a beam of electrons with an energy of 70 eV, causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion was measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Methoxyphenyl isocyanate**.

Spectroscopic Analysis Workflow for 4-Methoxyphenyl Isocyanate



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Caption: Workflow for Spectroscopic Analysis.

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